2-Amino-6-fluoro-3-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-6-fluoro-3-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several steps:
Protection of the carboxyl group: This step is essential to prevent unwanted reactions at the carboxyl group during subsequent steps.
Introduction of iodine ions via diazotization: This involves converting the amino group to a diazonium salt, which then reacts with iodide ions to introduce the iodine atom.
Iodosubstitution and deprotection: The final step involves removing the protecting group to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution reactions: Products depend on the substituent introduced.
Oxidation: Products include iodobenzoic acids with different oxidation states.
Coupling reactions: Products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluoro-3-iodobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-6-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Fluoro-6-iodobenzoic acid: Lacks the amino group, affecting its hydrogen bonding capabilities.
3-Iodobenzoic acid: Lacks both the amino and fluoro groups, resulting in different chemical properties and reactivity.
Uniqueness
2-Amino-6-fluoro-3-iodobenzoic acid is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H5FINO2 |
---|---|
Molekulargewicht |
281.02 g/mol |
IUPAC-Name |
2-amino-6-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
IXOPOEYUAMHNFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.